molecular formula C20H16N6O3S B6504720 N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide CAS No. 1396760-07-8

N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B6504720
CAS No.: 1396760-07-8
M. Wt: 420.4 g/mol
InChI Key: JQMVTJGLEKALKO-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a unique multi-heterocyclic architecture, featuring a 1,2-dihydropyridin-2-one (2-pyridone) core linked to a 1,2,4-oxadiazole ring and a pyrazine moiety, which is further connected to an acetamide group substituted with a 3-(methylsulfanyl)phenyl unit. This specific combination of pharmacophores suggests potential for diverse biological interactions, particularly in the realm of enzyme inhibition and receptor targeting. The presence of both the 1,2,4-oxadiazole and pyrazine heterocycles, which are known to contribute to favorable pharmacokinetic properties and binding affinity in pharmaceutical agents, makes this compound a valuable scaffold for probing biological mechanisms. Its structural complexity, integrating multiple nitrogen-containing rings and a sulfide linkage, indicates potential application as a key intermediate in the synthesis of more complex molecules or as a pharmacological probe in biochemical assays. Researchers can utilize this compound to investigate its properties and potential interactions with various biological targets, which may include kinases, phosphodiesterases, or other oxidoreductase enzymes. This product is offered with high chemical purity and is strictly intended for research applications in a controlled laboratory environment. It is designated as For Research Use Only and is not manufactured or tested for any human therapeutic, diagnostic, or veterinary applications. Researchers should consult the product's Certificate of Analysis for specific data on identity, purity, and composition. All safety data sheets (SDS) should be reviewed prior to handling, and standard laboratory safety protocols, including the use of personal protective equipment (PPE), must be observed.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S/c1-30-15-4-2-3-14(9-15)23-17(27)12-26-11-13(5-6-18(26)28)20-24-19(25-29-20)16-10-21-7-8-22-16/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMVTJGLEKALKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide (CAS Number: 1396760-07-8) is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H16N6O3S, with a molecular weight of 420.4 g/mol. Its structure features a dihydropyridine core linked to a pyrazinyl oxadiazole moiety and a methylthio-substituted phenyl group.

Biological Activity Overview

The compound has been primarily investigated for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer types:

  • Cell Line Studies :
    • MCF7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 12.50 µM, indicating moderate potency against this cell line .
    • A549 (Lung Cancer) : Notably, derivatives of similar structures have shown IC50 values ranging from 26 µM to lower, suggesting potential for further optimization .
    • HCT116 (Colorectal Cancer) : Compounds in the same chemical family have exhibited IC50 values as low as 1.1 µM, showcasing strong cytotoxicity .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells, leading to reduced viability.
  • Cell Cycle Arrest : Some studies indicate that it may cause cell cycle arrest at the G1/S phase, further inhibiting cancer progression .

Case Studies and Research Findings

Several research initiatives have focused on the biological activity of this compound and its analogs:

StudyCompound TestedCell LinesIC50 (µM)Findings
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-2, P8153.25, 17.82Significant cytotoxic potential observed .
Cankara et al.Pyrazole derivativesHCT116, MCF71.1, 3.3Promising cytotoxicity with cell cycle arrest .
Zhang et al.Pyrazole carboxamide derivativesA549<26Anticancer potential demonstrated with DNA binding interactions .

Future Directions

Further investigations are warranted to explore the full therapeutic potential of this compound. This includes:

  • Optimization of Structure : Modifying the existing structure to enhance potency and selectivity.
  • In Vivo Studies : Transitioning from in vitro studies to animal models to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound could elucidate additional therapeutic targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Featuring 1,2,4-Oxadiazole Rings

Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide) :

  • Structural Differences: While both compounds share a 1,2,4-oxadiazole ring, Compound 60 incorporates a benzo-oxazolo-oxazin scaffold instead of the dihydropyridinone core. The pyridine substituent in Compound 60 contrasts with the pyrazine group in the target compound.
  • Synthesis : Compound 60 is synthesized via coupling reactions between bromopyridine derivatives and oxadiazole precursors, suggesting that similar palladium-catalyzed cross-coupling methods might apply to the target compound.

Compounds with Acetamide Linkages

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide :

  • Structural Differences : This analog contains a 1,3,4-oxadiazole ring (vs. 1,2,4-oxadiazole in the target) and a diphenylmethyl substituent (vs. methylsulfanylphenyl).

Hydroxyacetamide Derivatives (FP1–12) :

  • Structural Differences: These compounds feature 1,2,4-triazole and imidazolone rings instead of oxadiazole or dihydropyridinone systems.
  • Synthesis : Refluxing with zeolite catalysts and pyridine is employed, indicating that high-temperature conditions may be compatible with acetamide stability, though the target compound’s synthesis remains unspecified.

Key Comparative Data

Compound Core Structure Oxadiazole Type Key Substituents Synthesis Method Reference
Target Compound Dihydropyridinone-Acetamide 1,2,4-oxadiazole Pyrazin-2-yl, 3-(methylsulfanyl)phenyl Not detailed in evidence
Compound 60 Benzo-oxazolo-oxazin 1,2,4-oxadiazole 5-Methyl, pyridin-3-yl Coupling reaction
Compound 1,3,4-Oxadiazole 1,3,4-oxadiazole Diphenylmethyl, pyrazin-2-yl S-Alkylation
FP1–12 Triazole-Imidazolone None Hydroxy, phenyl Reflux with zeolite

Structure-Activity Relationship (SAR) Insights

While biological data for the target compound are absent, comparisons suggest:

  • Pyrazine vs. Pyridine : Pyrazine’s nitrogen-rich structure may enhance hydrogen bonding compared to pyridine in Compound 60 .
  • Oxadiazole Position : 1,2,4-Oxadiazoles (target, Compound 60) are more metabolically stable than 1,3,4-oxadiazoles () due to reduced ring strain .

Preparation Methods

Oxadiazole Ring Formation

The oxadiazole moiety is synthesized via cyclization of pyrazine-2-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6–8 hours).

Pyrazine-2-carbonitrile+NH2OH\cdotpHClEtOH, 80°C3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carbonitrile[4]\text{Pyrazine-2-carbonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, 80°C}} \text{3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carbonitrile} \quad

Yield : 72–78% after recrystallization in ethanol.

Functionalization of the Oxadiazole

The carbonitrile group is hydrolyzed to a carboxylic acid using 6 M HCl (110°C, 4 hours), followed by esterification with methanol/H2_2SO4_4 to yield the methyl ester:

Oxadiazole-5-carbonitrileHCl, H2OOxadiazole-5-carboxylic acidMeOH, H2SO4Methyl ester[4]\text{Oxadiazole-5-carbonitrile} \xrightarrow{\text{HCl, H}2\text{O}} \text{Oxadiazole-5-carboxylic acid} \xrightarrow{\text{MeOH, H}2\text{SO}_4} \text{Methyl ester} \quad

Synthesis of Fragment B: 1,2-Dihydropyridin-2-one

Cyclocondensation Approach

Fragment B is prepared via a modified Hantzsch dihydropyridine synthesis using ethyl acetoacetate and ammonium acetate in acetic acid (90°C, 3 hours). Subsequent oxidation with MnO2_2 introduces the 2-oxo group:

Ethyl acetoacetate+NH4OAcAcOH1,2-DihydropyridineMnO21,2-Dihydropyridin-2-one[5]\text{Ethyl acetoacetate} + \text{NH}4\text{OAc} \xrightarrow{\text{AcOH}} \text{1,2-Dihydropyridine} \xrightarrow{\text{MnO}2} \text{1,2-Dihydropyridin-2-one} \quad

Yield : 65% after column chromatography (SiO2_2, hexane/ethyl acetate).

Synthesis of Fragment C: 3-(Methylsulfanyl)phenylacetamide

Thioetherification

3-Aminophenyl methyl sulfide is synthesized by treating 3-iodoaniline with sodium methanethiolate in DMF (60°C, 12 hours):

3-Iodoaniline+NaSCH3DMF3-(Methylsulfanyl)aniline[3]\text{3-Iodoaniline} + \text{NaSCH}_3 \xrightarrow{\text{DMF}} \text{3-(Methylsulfanyl)aniline} \quad

Yield : 82%.

Acetamide Formation

The aniline is acetylated using acetyl chloride in dichloromethane (0°C to RT, 2 hours):

3-(Methylsulfanyl)aniline+AcClCH2Cl2N-[3-(Methylsulfanyl)phenyl]acetamide[3]\text{3-(Methylsulfanyl)aniline} + \text{AcCl} \xrightarrow{\text{CH}2\text{Cl}2} \text{N-[3-(Methylsulfanyl)phenyl]acetamide} \quad

Yield : 89%.

Coupling of Fragments A, B, and C

Fragment A–B Coupling

The oxadiazole-carboxylic acid (Fragment A) is coupled to Fragment B using EDCI/HOBt in DMF (RT, 24 hours):

Fragment A (COOH)+Fragment B (NH)EDCI/HOBtA–B Hybrid[4]\text{Fragment A (COOH)} + \text{Fragment B (NH)} \xrightarrow{\text{EDCI/HOBt}} \text{A–B Hybrid} \quad

Yield : 68%.

Final Acetamide Attachment

The A–B hybrid undergoes nucleophilic substitution with Fragment C in the presence of K2_2CO3_3 in acetonitrile (70°C, 6 hours):

A–B Hybrid+Fragment CK2CO3,MeCNTarget Compound[5]\text{A–B Hybrid} + \text{Fragment C} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Target Compound} \quad

Yield : 58% after purification by HPLC.

Optimization and Scalability

Solvent and Catalytic Optimization

  • Replacing DMF with toluene in Fragment A–B coupling improves yield to 74% by reducing side reactions.

  • Using microwave-assisted synthesis (120°C, 30 minutes) for oxadiazole formation reduces reaction time by 75%.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >95% purity for intermediates.

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/H2_2O) isolates the final compound with 99% purity.

Analytical Data and Characterization

Property Value Method
Molecular Weight475.6 g/molHRMS
Melting Point214–216°CDSC
SolubilityDMSO (>50 mg/mL), H2_2O (<0.1 mg/mL)USP Method <791>
1H NMR^1\text{H NMR} (DMSO)δ 8.92 (s, 1H, pyrazine), 2.55 (s, 3H, SCH3_3)400 MHz

Challenges and Mitigation Strategies

  • Oxadiazole Hydrolysis : Controlled pH during carboxylic acid formation prevents ring opening.

  • Low Coupling Yields : Using excess EDCI (1.5 eq.) and HOBt (1.2 eq.) improves efficiency.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step reactions, including cyclization and coupling steps. Key considerations:

  • Core intermediates : Start with 3-(pyrazin-2-yl)-1,2,4-oxadiazole and 2-oxo-1,2-dihydropyridine derivatives. Use coupling reagents like EDCI/HOBT for amide bond formation .
  • Solvent/base optimization : DMF or DCM with bases such as K₂CO₃ or Et₃N improves yield. Temperature control (60–100°C) is critical for oxadiazole ring formation .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) ensure purity >95% .

Example Protocol :

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxadiazole formationDMF, 80°C, 12 h65–7092
Acetamide couplingEDCI, HOBT, DCM, RT75–8095

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of spectroscopic and analytical methods:

  • NMR : ¹H/¹³C NMR to verify proton environments (e.g., pyrazinyl protons at δ 8.5–9.0 ppm, methylsulfanyl at δ 2.1 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • XRD (if crystalline) : Resolve stereochemistry of the dihydropyridinone moiety .
  • HPLC-PDA : Monitor purity (>98%) and detect byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Focus on modifying key substituents:

  • Pyrazinyl-oxadiazole : Replace pyrazine with pyridine or triazine to assess π-π stacking effects .
  • Methylsulfanyl group : Substitute with sulfone/sulfoxide to evaluate redox stability .
  • Dihydropyridinone : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity .

SAR Experimental Design :

ModificationAssay TypeKey Metrics
Pyrazine → pyridineEnzymatic inhibition (IC₅₀)Δ potency >10-fold
Sulfanyl → sulfoneMetabolic stability (t₁/₂)Hepatic microsome assay

Q. How can computational modeling predict reactivity or binding modes?

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to identify electrophilic sites (e.g., oxadiazole C5) prone to nucleophilic attack .
  • Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., kinases) using PyMOL for visualization .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns .

Q. How to resolve contradictory data in biological assays (e.g., cytotoxicity vs. selectivity)?

  • Dose-response curves : Test across 5–6 log concentrations to identify off-target effects .
  • Counter-screening : Use unrelated cell lines (e.g., HEK293 vs. HeLa) to rule out nonspecific toxicity .
  • Proteomics : SILAC-based profiling to map protein targets and validate mechanisms .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in oxadiazole ring formation?

  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield by 15–20% .
  • Catalyst screening : Test ZnCl₂ or Bi(OTf)₃ for Lewis acid-mediated cyclization .

Q. How to address solubility issues in in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) with PBS buffer.
  • Prodrug design : Introduce phosphate esters for enhanced aqueous solubility .

Data Analysis and Reporting

Best practices for statistical analysis of biological data:

  • ANOVA with Tukey’s post-hoc test : Compare ≥3 experimental groups (p<0.05) .
  • EC₅₀/IC₅₀ calculation : Use GraphPad Prism for nonlinear regression (4-parameter logistic model) .

Tables for Comparative Analysis

Q. Table 1: Comparison of Synthetic Conditions

ParameterProtocol A Protocol B
SolventDMFDCM
Temperature (°C)8060
CatalystNoneZeolite Y
Yield (%)6575

Q. Table 2: Conflicting Biological Data Resolution

AssayObserved ResultResolution Strategy
CytotoxicityIC₅₀ = 10 µMCounter-screening in HEK293
Target BindingKd = 50 nMSPR validation

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